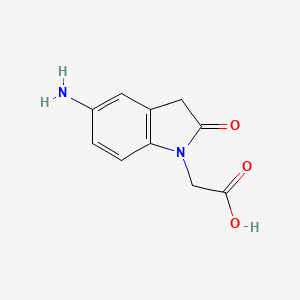
2-(5-Amino-2-oxoindolin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2-oxoindolin-1-yl)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid typically involves the reaction of isatin with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
- Isatin + Glycine → this compound
- Catalyst: Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid.
- Reaction Conditions: The reaction is typically carried out under reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Amino-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
- Reduction: The carbonyl group can be reduced to form corresponding alcohol derivatives.
- Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
- Oxidation Products: Nitro or nitroso derivatives.
- Reduction Products: Alcohol derivatives.
- Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
- Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can result in the modulation of cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- Isatin: A precursor in the synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetic acid, known for its diverse biological activities.
- Indole-3-acetic acid: A plant hormone with structural similarities, known for its role in plant growth and development.
- 2-Oxoindoline derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propriétés
IUPAC Name |
2-(5-amino-2-oxo-3H-indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRRJRWAMOZDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














